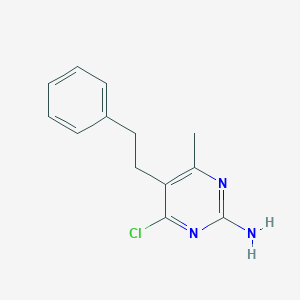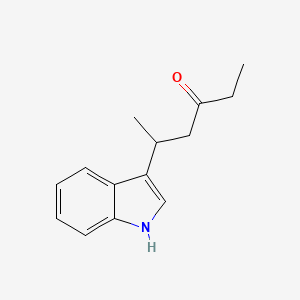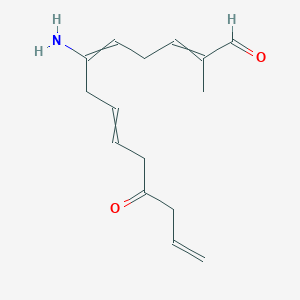
Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine is a peptide compound composed of seven amino acids: glycine, L-lysine, L-histidine, L-alanine, L-cysteine, L-proline, and glycine. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Purification is usually achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkylating agents like iodoacetamide for cysteine modification.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or antioxidant properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The histidine residue can participate in metal ion coordination, affecting enzymatic activity. Overall, the peptide can modulate cellular processes through these interactions.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in wound healing and skin regeneration.
Glycyl-L-alanyl-L-histidine: Another peptide with potential antioxidant properties.
Uniqueness
Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. The presence of cysteine allows for disulfide bond formation, adding to its functional versatility.
Properties
CAS No. |
663154-98-1 |
|---|---|
Molecular Formula |
C27H44N10O8S |
Molecular Weight |
668.8 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C27H44N10O8S/c1-15(23(41)36-19(13-46)27(45)37-8-4-6-20(37)26(44)31-12-22(39)40)33-25(43)18(9-16-11-30-14-32-16)35-24(42)17(5-2-3-7-28)34-21(38)10-29/h11,14-15,17-20,46H,2-10,12-13,28-29H2,1H3,(H,30,32)(H,31,44)(H,33,43)(H,34,38)(H,35,42)(H,36,41)(H,39,40)/t15-,17-,18-,19-,20-/m0/s1 |
InChI Key |
XEVFHSQXQJWNLY-JBDAPHQKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)

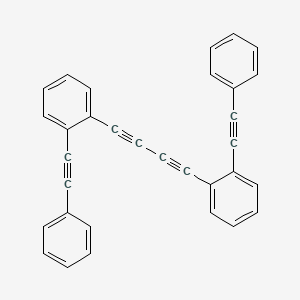
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)

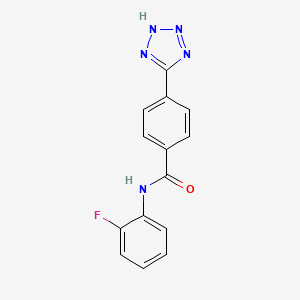
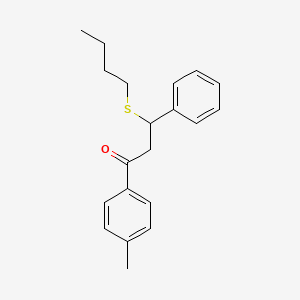

![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
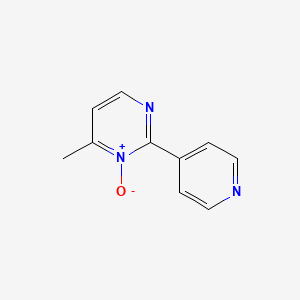
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
